molecular formula C10H17NO3 B3245103 tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate CAS No. 165894-37-1

tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate

Cat. No.: B3245103
CAS No.: 165894-37-1
M. Wt: 199.25 g/mol
InChI Key: RXUWQDCWEGBAOU-UHFFFAOYSA-N
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Description

tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is often used as a reagent in organic synthesis due to its unique structural features, which include a tert-butyl group, a hydroxyethyl group, and a prop-2-yn-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate typically involves the reaction of diethanolamine with benzyl chloride under reflux conditions for 1 to 1.5 hours. The reaction mixture is then cooled to 23-28°C, followed by the addition of thionyl chloride. After the reaction is complete, liquid ammonia is introduced, and the mixture is allowed to react for 2.5 to 3.5 hours. The final step involves the addition of di-tert-butyl dicarbonate and stirring for 0.5 to 1 hour, followed by hydrogenation to remove the benzyl group, yielding the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the alkyne group.

    Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of phosphatidyl ethanolamines and ornithine.

    Medicine: Investigated for potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate involves its interaction with molecular targets through its functional groups. The hydroxyethyl group can form hydrogen bonds, while the alkyne group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate is unique due to the presence of both a hydroxyethyl group and a prop-2-yn-1-yl group, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for versatile chemical transformations and interactions in various research and industrial contexts.

Properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-prop-2-ynylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h1,12H,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUWQDCWEGBAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 950 mg of 10c in 5 ml of THF was added 5 ml of 1M tetra-n-butyl ammonium fluoride in THF. The mixture was stirred for 1 hr at RT and then poured into 50 ml of water and extracted with ethyl acetate. The crude product thus obtained was chromatographed on silica gel (using a gradient of heptane/ethyl acetateas eluent) and provided 700 mg of 10d, as a colorless oil; Rf 0.35 (heptane/ethyl acetate 1/1);
Name
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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